molecular formula C12H15NO6 B14738573 5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid CAS No. 5450-16-8

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid

Cat. No.: B14738573
CAS No.: 5450-16-8
M. Wt: 269.25 g/mol
InChI Key: UCJSVHSKJDXVGN-UHFFFAOYSA-N
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Description

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid: A related compound with similar structural features but lacking the propanoyloxy and methyl groups.

    4-ethoxycarbonyl-5-methyl-1H-pyrrole-2-carboxylic acid: Another similar compound with slight variations in the functional groups.

Uniqueness

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5450-16-8

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

5-ethoxycarbonyl-4-methyl-3-propanoyloxy-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H15NO6/c1-4-7(14)19-10-6(3)8(12(17)18-5-2)13-9(10)11(15)16/h13H,4-5H2,1-3H3,(H,15,16)

InChI Key

UCJSVHSKJDXVGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(NC(=C1C)C(=O)OCC)C(=O)O

Origin of Product

United States

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